molecular formula C18H20N4O2 B10991176 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10991176
M. Wt: 324.4 g/mol
InChI Key: DMWLOFRWMHBCMJ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole moiety linked to a tetrahydrocyclopenta[c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the indole derivative, followed by the construction of the tetrahydrocyclopenta[c]pyrazole ring system

    Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Tetrahydrocyclopenta[c]pyrazole Ring Construction: This step involves cyclization reactions, often using cyclopentadiene and hydrazine derivatives under controlled conditions.

    Carboxamide Introduction: The final step is the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of an indole moiety and a tetrahydrocyclopenta[c]pyrazole ring system

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-24-11-10-22-9-8-12-14(5-3-7-16(12)22)19-18(23)17-13-4-2-6-15(13)20-21-17/h3,5,7-9H,2,4,6,10-11H2,1H3,(H,19,23)(H,20,21)

InChI Key

DMWLOFRWMHBCMJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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